molecular formula C22H21FN2O3 B2544630 2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 845984-44-3

2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2544630
CAS RN: 845984-44-3
M. Wt: 380.419
InChI Key: AJFXVFHGHAFORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H21FN2O3 and its molecular weight is 380.419. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its analogs represent a class of compounds with interesting chemical properties, used in various scientific research contexts. A study elaborated on the synthesis routes for these compounds, providing a foundation for exploring their diverse applications in materials science and biotechnology (Vydzhak & Panchishyn, 2010). The complex synthesis process highlights the compound's versatility and potential for modification, essential for tailoring its properties for specific research needs.

Fluorescence and Imaging Applications

One of the remarkable properties of derivatives similar to this compound is their fluorescence under certain conditions. A study demonstrated the piezochromism, acidochromism, and solvent-induced emission changes of D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics. These compounds exhibit reversible changes in fluorescence color in response to external stimuli, making them suitable for cell imaging applications, as shown in their use for MCF-7 cell imaging (Lei et al., 2016). Such properties are crucial for the development of novel fluorescent markers and sensors in biological research.

Electronic and Photophysical Applications

The synthesis and structural analysis of a diketopyrrolopyrrole derivative, end-capped with a dimethylaminophenyl moiety, revealed its potential for highly stable electronic devices. The compound's optical and electrochemical characteristics, including a well-defined band gap and energy levels, make it suitable for constructing field-effect transistors and inverters that exhibit stable performance under ambient conditions (Kumar et al., 2018). These findings underscore the compound's applicability in the development of advanced materials for electronic and optoelectronic devices.

Sensor Development

Compounds related to this compound show promise in sensor development, especially for pH sensing. A particular study on a mono-substitutional BOPHY dye with a (p-dimethylamino)styryl group demonstrated its utility as a turn-on pH sensor. The dye's fluorescence intensity significantly increases upon protonation of the tertiary amine function, suggesting its use as a pH probe with high sensitivity and selectivity (Jiang et al., 2015).

properties

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(3-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3/c1-24(2)11-6-12-25-19(14-7-5-8-15(23)13-14)18-20(26)16-9-3-4-10-17(16)28-21(18)22(25)27/h3-5,7-10,13,19H,6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFXVFHGHAFORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.